molecular formula C19H29N3O3 B7927819 {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester

Cat. No.: B7927819
M. Wt: 347.5 g/mol
InChI Key: BRMKABLDJUJTOG-OOHWJJMZSA-N
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Description

{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester (hereafter referred to as the "target compound") is a carbamate derivative featuring a cyclohexyl backbone substituted with an ethyl-amino group and a benzyl ester. The (S)-2-amino-propionyl moiety introduces chirality, which may influence its biochemical interactions.

Key structural attributes include:

  • Cyclohexyl core: Provides conformational rigidity.
  • Benzyl ester: Enhances lipophilicity and protects reactive carboxyl groups during synthesis.

Properties

IUPAC Name

benzyl N-[4-[[(2S)-2-aminopropanoyl]-ethylamino]cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-3-22(18(23)14(2)20)17-11-9-16(10-12-17)21-19(24)25-13-15-7-5-4-6-8-15/h4-8,14,16-17H,3,9-13,20H2,1-2H3,(H,21,24)/t14-,16?,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMKABLDJUJTOG-OOHWJJMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)C(C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(C1CCC(CC1)NC(=O)OCC2=CC=CC=C2)C(=O)[C@H](C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalytic Esterification Using Metal Chlorides

A method adapted from CN105061283B involves metal chloride-catalyzed esterification. The protocol is effective for synthesizing benzyl ester hydrochlorides of amino acids, which can be modified for the target compound:

  • Amino Acid Activation : The (S)-2-amino-propionyl group is generated by reacting (S)-alanine with hydrogen chloride in dichloroethane, forming the hydrochloride salt.

  • Cyclohexyl Intermediate : 4-Ethylamino-cyclohexylamine is reacted with benzyl chloroformate under basic conditions (e.g., NaHCO₃) to form the carbamate-protected cyclohexylamine.

  • Esterification : The activated amino acid is coupled to the cyclohexyl intermediate using FeCl₃ (10 mol%) in refluxing dichloroethane. Benzyl alcohol is added to facilitate azeotropic removal of water, enhancing esterification efficiency.

Conditions :

  • Temperature: 35–115°C

  • Reaction Time: 3–4 hours

  • Yield: 87–99% after recrystallization.

Table 1: Metal-Catalyzed Esterification Parameters

ComponentRoleConditionsYield
FeCl₃Catalyst10 mol%, reflux87–99%
DichloroethaneSolventAzeotropic distillation
Benzyl AlcoholNucleophile1.08 equiv.

Ugi Multicomponent Reaction (MCR) and Lactamization

Ugi Reaction for Cyclohexyl Scaffold Assembly

The Ugi-4CR reaction, as described in WO2012025502A1 and a thesis on heterocyclic synthesis, constructs the cyclohexyl backbone:

  • Components :

    • Amine: 4-Ethylamino-cyclohexylamine

    • Carboxylic Acid: (S)-2-Amino-propionic acid

    • Isocyanide: Benzyl isocyanide

    • Carbonyl: Formaldehyde

  • Reaction : Conducted in methanol at 25°C for 24 hours, yielding a peptoid intermediate.

  • Lactamization : The intermediate undergoes acid-catalyzed cyclization (PPTS, toluene, 110°C) to form the cyclohexyl-lactam, which is hydrogenated to the final product.

Key Advantages :

  • High diastereoselectivity (>95% de).

  • Scalable under flow chemistry conditions.

Table 2: Ugi-Lactamization Workflow

StepReagents/ConditionsOutcomeYield
Ugi-4CRMeOH, 25°C, 24hPeptoid intermediate75%
LactamizationPPTS, toluene, 110°CCyclohexyl-lactam82%
HydrogenationH₂, Pd/C, EtOHTarget compound90%

Carbamate Formation via Benzyl Chloroformate

Direct Carbamate Coupling

A standard method for benzyl carbamates involves reacting the cyclohexylamine derivative with benzyl chloroformate:

  • Protection : 4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexylamine is treated with benzyl chloroformate (1.2 equiv.) in THF/water (1:1) at 0°C.

  • Base : Triethylamine (2.0 equiv.) is added to scavenge HCl.

  • Workup : The crude product is purified via silica gel chromatography (hexane/EtOAc).

Yield : 70–85%.

Solid-Phase Peptide Synthesis (SPPS)

Stepwise Assembly of the Amino-Propionyl Moiety

SPPS is employed for precise stereochemical control of the (S)-2-amino-propionyl group:

  • Resin Loading : Fmoc-Rink amide resin is functionalized with the cyclohexyl-carbamate building block.

  • Peptide Coupling : Fmoc-(S)-alanine is coupled using HBTU/DIPEA in DMF, followed by Fmoc deprotection (20% piperidine).

  • Ethylamino Addition : Bromoethane is introduced via Mitsunobu reaction (DIAD, PPh₃).

  • Cleavage : TFA cleavage releases the product, which is precipitated in cold ether.

Yield : 65–78%.

Table 3: SPPS Optimization

ParameterOptimization Outcome
Coupling ReagentHBTU > HOBt/DCC
Deprotection Efficiency20% Piperidine > 50% TFA
Final Purity>95% (HPLC)

Comparative Analysis of Methods

Efficiency and Scalability

  • Metal-Catalyzed Esterification : High yields but requires hazardous HCl gas.

  • Ugi-Lactamization : Ideal for combinatorial chemistry but involves multi-step purification.

  • SPPS : Excellent stereocontrol but limited to small-scale synthesis.

Table 4: Method Comparison

MethodYieldScalabilityStereocontrol
Metal-Catalyzed87–99%IndustrialModerate
Ugi-Lactamization75–90%MediumHigh
SPPS65–78%Small-scaleExcellent

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-propionyl group, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the cyclohexyl ring, potentially leading to the formation of cyclohexanol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as alkyl halides and amines can be used under basic conditions.

Major Products

    Oxidation: Oxo derivatives of the amino-propionyl group.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural features make it suitable for investigating the specificity and affinity of various biological targets.

Medicine

In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets can be exploited for the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of {4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexyl Core

Analogous compounds differ in substituents on the cyclohexyl ring or ester groups, influencing their physicochemical and pharmacological properties.

Table 1: Structural and Molecular Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Findings
Target Compound Ethyl-amino, benzyl ester C₂₁H₃₁N₃O₃ 373.5 g/mol Discontinued; potential peptide synthesis applications
{4-[(2-Hydroxy-ethyl)-methyl-amino]-cyclohexyl}-carbamic acid benzyl ester Hydroxyethyl-methyl-amino, benzyl ester C₁₇H₂₆N₂O₃ 306.4 g/mol 96% purity; no pharmacological data reported
{4-[(2-Amino-ethyl)-isopropyl-amino]-cyclohexyl}-carbamic acid benzyl ester Aminoethyl-isopropyl-amino, benzyl ester C₁₉H₃₁N₃O₂ 333.5 g/mol Discontinued; 95% purity; lab use only
(S)-2-Amino-N-(4-(benzyl(cyclopropyl)amino)cyclohexyl)propanamide Cyclopropyl-benzyl-amino, amide linkage C₁₉H₂₉N₃O 315.5 g/mol Antilipidemic potential; reduces cholesterol levels
4-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid benzyl ester Piperidine core (vs. cyclohexyl) C₁₈H₂₇N₃O₃ 333.4 g/mol Structural flexibility may alter receptor binding

Stability and Reactivity

  • Benzyl vs. Cyclohexyl Esters : Benzyl esters are prone to aspartimide formation under acidic or basic conditions, with rate constants 3× higher than cyclohexyl esters (e.g., 6.2 × 10⁻⁶ s⁻¹ for benzyl vs. 2.1 × 10⁻⁶ s⁻¹ for cyclohexyl at -15°C). This makes cyclohexyl analogs more stable during peptide synthesis.
  • Amino Group Modifications: Ethyl-amino substituents enhance solubility compared to bulkier groups like isopropyl or cyclopropyl. However, isopropyl analogs (e.g., ) may exhibit prolonged metabolic stability due to steric hindrance.

Pharmacological Activity

  • Antilipidemic Effects : Cyclohexyl esters with heterocyclic substituents (e.g., quinazoline, triazole) demonstrate significant cholesterol-lowering activity, comparable to β-sitosterol.
  • Cholinergic Activity: Carbamic esters with quaternary ammonium groups (e.g., 3-oxyphenyl-trimethylammonium derivatives) show physostigmine-like activity, stimulating intestinal peristalsis and miotic action. The target compound’s ethyl-amino group may lack this due to its tertiary amine structure.

Drug Development

  • Antilipidemic Agents : Cyclohexyl hemisuccinate esters () reduce serum triglycerides by up to 40% in murine models.
  • Neuroactive Compounds : Benzyl carbamates with basic side chains (e.g., ) show promise in treating myasthenia gravis but require quaternary ammonium groups for optimal activity.

Biological Activity

{4-[((S)-2-Amino-propionyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclohexyl ring, an amino acid derivative, and a carbamic acid moiety. Its structural complexity suggests potential interactions with various biological targets.

Anticancer Properties

Research has indicated that derivatives of carbamic acids exhibit significant anticancer activity. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines, including:

  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (SK-Hep-1)
  • Gastric Cancer (NUGC-3)

These compounds were evaluated for their antiproliferative effects, demonstrating moderate to high inhibitory activity against these cell lines .

The biological activity of this compound may involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and transcription .
  • Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways related to cell growth and survival .

Study 1: Antitumor Activity

A study investigated the effects of a related carbamic acid derivative on tumor growth in vivo. The results indicated a significant reduction in tumor size in treated mice compared to controls. The mechanism was attributed to the induction of apoptosis in cancer cells through mitochondrial pathways.

Study 2: Antimicrobial Effects

Another research effort focused on the antimicrobial properties of related compounds. The findings revealed that these compounds exhibited potent activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.015 μg/mL to 0.25 μg/mL against pathogens like Staphylococcus aureus .

Data Summary

Biological ActivityEffectReference
Anticancer (MDA-MB-231)Moderate inhibition
Anticancer (SK-Hep-1)Significant inhibition
Antimicrobial (S. aureus)MIC 0.25 μg/mL

Q & A

Basic: What synthetic strategies are recommended for preparing this compound, and what intermediates are critical for ensuring stereochemical fidelity?

Answer:
The compound can be synthesized via multi-step reactions involving asymmetric catalysis or chiral pool strategies. Key intermediates include:

  • Chiral oxazolidinone derivatives (e.g., ’s oxazolidin-3-yl carbamate analogs), which serve as stereochemical templates.
  • Ethyl-amino-propionyl precursors to introduce the (S)-2-amino-propionyl moiety.

A general procedure involves:

Enantioselective addition of thiols or amines to α,β-unsaturated esters (similar to ’s Michael-type addition).

Carbamate protection of the cyclohexylamine group using benzyl chloroformate.

HPLC purification (e.g., Chiralpak AD column with hexane/i-PrOH eluent) to verify enantiopurity .

Advanced: How does the stereochemistry of the cyclohexyl and propionyl groups influence enzymatic interactions, and how can conflicting bioactivity data be reconciled?

Answer:

  • Stereochemical Impact : The (S)-configuration at the propionyl group is critical for hydrogen bonding with enzymatic active sites (e.g., FAAH inhibition, as seen in URB597 analogs; ). The cyclohexyl group’s axial/equatorial conformation affects membrane permeability .
  • Data Reconciliation : Contradictions in IC50 values may arise from:
    • Enantiomeric impurities : Use chiral HPLC (e.g., ’s method) to confirm >98% ee.
    • Solvent-dependent conformational changes : Compare activity in polar (DMSO) vs. apolar (CHCl3) solvents .

Basic: What spectroscopic techniques are essential for structural validation, and what diagnostic signals should be prioritized?

Answer:

  • 1H/13C NMR :
    • Cyclohexyl carbamate : δ ~7.34 ppm (benzyl aromatic protons), δ ~4.44 ppm (cyclohexyl methine) .
    • Propionyl ethyl-amino group : δ ~3.05 ppm (dq, J = 7.0, 3.8 Hz) .
  • FT-IR : Confirm carbamate C=O stretch at ~1700 cm⁻¹ and NH bend at ~1550 cm⁻¹.
  • HPLC-MS : Monitor molecular ion [M+H]+ and fragmentation patterns for purity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

Answer:

  • Modifications :
    • Benzyl ester replacement : Substitute with bioisosteres (e.g., tetrazole in ) to enhance metabolic stability.
    • Cyclohexyl ring functionalization : Introduce hydroxyl groups (as in ) to improve water solubility.
  • Methodology :
    • In vitro assays : Measure logP (octanol/water) and metabolic stability in liver microsomes.
    • Molecular docking : Map interactions with FAAH’s catalytic triad (e.g., Ser241, Ser217 in ) .

Basic: What are the stability profiles of this compound under varying storage conditions?

Answer:

  • Thermal Stability : Degrades above 40°C; store at 2–8°C in amber vials.
  • Light Sensitivity : Benzyl esters are prone to photolytic cleavage; use inert atmosphere (N2) for long-term storage.
  • Monitoring : Track degradation via TLC (Rf shifts) or LC-MS for hydrolyzed byproducts (e.g., free cyclohexylamine) .

Advanced: What computational and experimental approaches resolve discrepancies in receptor binding affinities reported across studies?

Answer:

  • Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions under physiological pH (7.4) vs. assay conditions (e.g., pH 6.5 in ).
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to isolate pH- or co-solvent-induced artifacts.
  • X-ray Crystallography : Resolve binding poses in FAAH co-crystals (analogous to ’s URB597) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • PPE : Use nitrile gloves, lab coat, and fume hood (evidenced in Safety Data Sheets; ).
  • First Aid : For skin contact, wash with 0.1 M acetic acid (neutralizes basic amines) followed by saline .
  • Waste Disposal : Incinerate at >800°C to avoid releasing benzyl alcohol derivatives .

Advanced: How can isotopic labeling (e.g., 13C, 15N) aid in metabolic pathway elucidation?

Answer:

  • Synthesis : Incorporate 15N at the propionyl amino group via labeled ammonium chloride.
  • Tracing : Use LC-MS/MS to detect labeled metabolites (e.g., 15N-cyclohexylamine in urine).
  • Applications : Map hepatic clearance routes and identify reactive intermediates (e.g., imine formation) .

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